molecular formula C12H16N2O3 B1383472 tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate CAS No. 1803610-03-8

tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate

Cat. No.: B1383472
CAS No.: 1803610-03-8
M. Wt: 236.27 g/mol
InChI Key: OIZSFFWLQBTEKT-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Carbamates

The development of carbamate chemistry traces its origins to the nineteenth century when European missionaries in West Africa first documented the use of the Calabar bean (Physostigma venenosum) by the Efik people of Old Calabar in present-day Cross River State of Nigeria. These beans were employed as an ordeal poison in tribal cultural practices to determine guilt or innocence in witchcraft trials. The active alkaloid component, physostigmine, was first isolated in 1864 by Jobst and Hesse, marking the beginning of systematic carbamate research.

The discovery of physostigmine proved pivotal in advancing both pharmacological understanding and synthetic chemistry. In 1935, Percy Lavon Julian and Josef Pikl achieved the first total synthesis of physostigmine, establishing fundamental principles for carbamate synthesis that continue to influence modern synthetic methodologies. This breakthrough demonstrated the potential for creating complex carbamate structures through systematic chemical approaches, laying the groundwork for the development of diverse carbamate derivatives including furopyridine carbamates.

The twentieth century witnessed significant expansion in carbamate chemistry, driven by their unique properties including proteolytic stability, conformational rigidity, and ability to serve as amide bond surrogates. Unlike conventional amides, carbamates demonstrate remarkable resistance to proteolytic degradation while maintaining favorable pharmacokinetic properties, making them valuable scaffolds for drug development. The semi-polar nature of carbamates enables them to function as both hydrogen bond donors and acceptors, facilitating diverse molecular interactions that enhance their utility in chemical research.

Carbamate esters typically undergo hydrolysis through base-catalyzed mechanisms, where the rate and pathway depend on the substitution pattern. Monosubstituted carbamates proceed through isocyanate intermediates, while disubstituted variants form carbonate anions as intermediates. This mechanistic understanding has informed the design of carbamate-based compounds, including furopyridine derivatives, where hydrolytic stability can be modulated through structural modifications.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydrofuro[2,3-c]pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-9-7-16-10-6-13-5-4-8(9)10/h4-6,9H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSFFWLQBTEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate typically involves the following steps:

    Formation of the furo[2,3-c]pyridine ring: This can be achieved through a series of cyclization reactions starting from appropriate pyridine and furan derivatives.

    Introduction of the carbamate group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives, such as piperidine analogs.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate exhibit potential as anticancer agents. The furo[2,3-c]pyridine moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of this compound have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the furo-pyridine structure could enhance potency against tumor growth .

Neuroprotective Properties

Research suggests that compounds containing the furo-pyridine framework may also possess neuroprotective properties. These compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action is hypothesized to involve antioxidant activity and modulation of neuroinflammatory pathways .

Polymer Synthesis

This compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Recent patents have explored its use in creating advanced materials with tailored properties for applications in coatings and composites .

Photovoltaic Applications

The unique electronic properties of the furo-pyridine structure make it suitable for use in organic photovoltaics (OPVs). Research has indicated that incorporating this compound into OPV devices can enhance light absorption and charge transport efficiency, leading to improved energy conversion rates .

Pesticide Development

The potential of this compound as a pesticide has been investigated due to its bioactive properties against various pests. The compound's efficacy as a biopesticide could provide an environmentally friendly alternative to synthetic pesticides .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of specific cancer cell lines with derivatives.
Neuroprotective Properties Potential modulation of neurotransmitter systems; antioxidant effects.
Polymer Synthesis Enhanced thermal stability in polymer matrices; application in coatings.
Photovoltaic Applications Improved energy conversion rates in OPV devices with compound inclusion.
Pesticide Development Effective against pests; potential for environmentally friendly solutions.

Mechanism of Action

The mechanism of action of tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The furo[2,3-c]pyridine ring system may allow the compound to bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate" with structurally related pyridine and fused-ring carbamate derivatives from the provided evidence. Key differences in substituents, molecular complexity, and commercial availability are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Melting Point (°C) Price (1 g) Source
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate C₁₃H₂₀N₂O₅ 284.31 Pyridine with three methoxy groups N/A $450 Catalog (2017)
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 Fluoropyridinylmethyl side chain N/A $420 Catalog (2017)
tert-butyl N-methyl-N-(1-oxo-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-yl)carbamate C₁₆H₂₁N₃O₃ 303.36 Pyrrolo[2,3-b]pyridine fused system with ketone N/A N/A Patent (2019)
Example 75 (complex chromenone-pyrazolo-pyrimidine derivative) C₂₈H₂₂F₂N₆O₃ 615.7* Multi-heterocyclic system with fluorophenyl groups 163–166 N/A Patent
Target Compound Likely C₁₂H₁₆N₂O₃† ~260–280‡ Furo[2,3-c]pyridine fused ring N/A N/A N/A

*Reported as [M+1] mass ; †Inferred from structural analogy; ‡Estimated based on similar compounds.

Key Observations

Structural Complexity: The target compound’s fused furopyridine system distinguishes it from simpler pyridine derivatives (e.g., trimethoxy or fluorinated analogs) . Its rigidity may influence conformational stability in drug-receptor interactions. In contrast, the pyrrolo[2,3-b]pyridine derivative and the chromenone-pyrazolo-pyrimidine compound exhibit higher molecular complexity, with multi-ring systems and additional functional groups (e.g., ketones, fluorine atoms).

The target compound’s fused ring system may balance these properties.

Commercial Accessibility: The trimethoxy and fluorinated derivatives are commercially available at $420–450/g , suggesting moderate synthesis difficulty.

Thermal Stability: The chromenone-pyrazolo-pyrimidine derivative has a documented melting point (163–166°C), reflecting its crystalline stability. Similar data for the target compound are unavailable but could be hypothesized to fall within this range due to structural similarities.

Research Findings and Implications

  • Synthetic Routes : The Boc group’s presence in all compared compounds underscores its utility as a protecting group in multi-step syntheses .
  • Biological Relevance: Fluorine and methoxy substituents in analogs are known to modulate pharmacokinetics; the target’s fused system may offer unique binding modes in enzyme inhibition or receptor modulation.

Biological Activity

Tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate is a synthetic organic compound categorized under carbamates. It features a unique furo[2,3-c]pyridine ring system, which may contribute to its biological activity. This article aims to explore the biological activity of this compound, synthesizing available data from various sources.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 236.26 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC1COC2=C1C=CN=C2

The compound's structure suggests potential interactions with biological targets through hydrogen bonding and π-π interactions due to the presence of the furo[2,3-c]pyridine moiety .

While specific mechanisms of action for this compound are not extensively documented, its structural characteristics imply that it may interact with various enzymes or receptors. The furo[2,3-c]pyridine ring could facilitate binding to biological targets, thus modulating their activity .

Anticancer Potential

The potential anticancer activity of compounds containing furo[2,3-c]pyridine has been noted in several studies. These compounds may inhibit cell proliferation and induce apoptosis in cancer cells. Although direct studies on this compound are scarce, its structural analogs warrant further investigation in this area.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insights into the expected biological activities:

Compound NameStructure TypeNotable Activities
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamateFuro-pyridineAntimicrobial
tert-butyl N-{2H,3H-furo[2,3-b]pyridin-3-yl}carbamateFuro-pyridineAnticancer potential

The unique fusion pattern in this compound may lead to different biological activities compared to its isomers .

Case Studies and Research Findings

Despite the lack of extensive literature specifically addressing this compound, related studies offer valuable insights:

  • Pyridine Derivatives : Studies have shown that pyridine derivatives can exhibit significant activity against various pathogens and cancer cell lines .
  • Furan Compounds : Research on furan-containing compounds has demonstrated their potential in drug development due to their ability to interact with biological molecules effectively .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate?

  • Methodology : The synthesis typically involves coupling reactions between tert-butyl carbamate precursors and functionalized furopyridine intermediates. For example:

  • Step 1 : Activation of the furopyridine core using reagents like DIAD (di-isopropyl azodicarboxylate) and triphenylphosphine in THF at elevated temperatures (60°C) to facilitate nucleophilic substitution .
  • Step 2 : Deprotection of tert-butyl groups using trifluoroacetic acid (TFA) in dichloromethane to yield the final carbamate .
    • Purification : Column chromatography or recrystallization is commonly employed to isolate the product .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Techniques :

  • X-ray crystallography to resolve the 3D arrangement of the furopyridine and carbamate moieties .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F if applicable) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No acute hazards are reported for structurally similar tert-butyl carbamates, but general precautions for organofluorine compounds apply .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Approach :

  • Variable Temperature (VT) NMR to assess dynamic rotational barriers in the carbamate group.
  • DFT calculations to simulate NMR spectra and compare with experimental data .
  • Heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity in complex splitting scenarios .

Q. What strategies optimize the yield of tert-butyl carbamate derivatives in multi-step syntheses?

  • Key Factors :

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Temperature Control : Low temperatures (0–20°C) during sensitive steps (e.g., fluorination with NFSI) prevent decomposition .
  • Protection/Deprotection : Sequential use of tert-butyl and benzyl groups to protect reactive sites during synthesis .

Q. How do computational methods (e.g., molecular docking) predict the bioactivity of this compound?

  • Protocol :

  • Ligand Preparation : Optimize the geometry using Gaussian or Avogadro software.
  • Docking Software : Glide or AutoDock Vina to simulate binding to targets like kinase enzymes.
  • Validation : Compare docking scores with known inhibitors and validate via MD simulations (e.g., GROMACS) .
    • Case Study : Analogous carbamates show affinity for anti-inflammatory targets (COX-2) due to hydrophobic interactions with the tert-butyl group .

Q. What analytical techniques address discrepancies in crystallographic vs. spectroscopic data for solid-state vs. solution-phase structures?

  • Integrated Workflow :

  • Powder XRD to assess bulk crystallinity and compare with single-crystal data .
  • Solid-state NMR to probe hydrogen bonding and conformational differences in the lattice .
  • Dynamic Light Scattering (DLS) to detect aggregation in solution that may skew spectroscopic results .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
Reactant of Route 2
tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.